3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative featuring:
- A piperazine core substituted with a 3-chlorophenyl group at the 4-position.
- A sulfonyl bridge linking the piperazine to a fluorinated benzamide moiety.
- A 4-fluoro substituent on the benzamide ring and an N-linked 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF4N3O3S/c25-18-4-2-6-20(15-18)31-9-11-32(12-10-31)36(34,35)22-13-16(7-8-21(22)26)23(33)30-19-5-1-3-17(14-19)24(27,28)29/h1-8,13-15H,9-12H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKCBKRHWHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the fluorinated benzamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Characteristics
The compound features:
- A sulfonamide moiety, which is known for its antibacterial properties.
- A trifluoromethyl group that enhances lipophilicity and bioavailability.
- A piperazine ring that is commonly found in many pharmacologically active compounds.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial activity. The incorporation of the piperazine ring and trifluoromethyl groups can enhance this effect. For instance, studies on similar compounds have indicated their potential as lead compounds against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Properties
Compounds with similar structural frameworks have been explored for their anticancer properties. The presence of the trifluoromethyl group has been associated with increased potency against cancer cell lines. In particular, derivatives of triazole and tetrazine have shown promise in preclinical studies as potential anticancer agents .
Neuropharmacological Effects
The piperazine component of the compound is significant for its neuropharmacological effects. Compounds containing piperazine are often investigated for their antidepressant and anxiolytic properties. The structural modifications present in this compound could lead to novel treatments for mood disorders .
Antimalarial Activity
Recent studies have focused on the synthesis of novel sulfonamide derivatives aimed at combating malaria. Compounds similar to the target molecule have been designed to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in malaria parasites . This suggests a potential application of the compound as an antimalarial agent.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study synthesized a series of sulfonamide derivatives to evaluate their biological activity against malaria. The synthesized compounds demonstrated effective inhibition of malaria parasite growth, highlighting the importance of structural modifications such as those found in our target compound .
Case Study 2: Anticancer Activity Assessment
In another study, derivatives of triazole were evaluated for their anticancer properties against various cancer cell lines. The results indicated that modifications similar to those in our compound could enhance cytotoxic activity significantly .
Case Study 3: Neuropharmacological Evaluation
Research exploring piperazine-containing compounds revealed their potential as anxiolytics and antidepressants. The modifications present in our compound may lead to improved efficacy and safety profiles compared to existing treatments .
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Sulfonyl/Carbonyl Benzamides
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Sulfonyl vs. Carbonyl Linkers: The sulfonyl bridge in the target compound (vs. Pyrrolidine-sulfonyl analogs () exhibit lower molecular weights (~500 vs. ~580) but higher lipophilicity due to dual chloro substituents .
Substituent Effects: Trifluoromethyl (CF3): Common in kinase inhibitors (e.g., ’s ATP-competitive assays), the CF3 group in the target compound likely enhances target binding via hydrophobic interactions . Fluorine (F): The 4-fluoro substituent on the benzamide ring may reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a piperazine moiety, a sulfonyl group, and multiple aromatic rings, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the sulfonamide group may enhance binding affinity to target proteins.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- The mechanism often involves induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .
-
Antidepressant Effects :
- Compounds containing piperazine structures are often investigated for their antidepressant properties due to their ability to modulate serotonin and dopamine pathways. The specific compound may exhibit such effects by acting as a selective serotonin reuptake inhibitor (SSRI) or through other neurochemical pathways.
- Antimicrobial Properties :
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of benzamide derivatives for their anticancer properties. The lead compound exhibited an IC50 value of 0.48 µM against MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that these compounds triggered apoptosis via increased caspase-3/7 activity.
Case Study 2: Neuropharmacological Assessment
In another investigation, derivatives similar to this compound were tested for their effects on depression-like behaviors in animal models. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting potential antidepressant activity .
Data Table: Biological Activity Summary
| Activity Type | Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Antidepressant | Forced Swim Test | Not specified | Modulation of serotonin/dopamine pathways |
| Antimicrobial | Various Bacteria | Not specified | Inhibition of bacterial growth |
Q & A
Q. What statistical methods are recommended for analyzing high-throughput screening data to minimize false positives/negatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
